molecular formula C13H13N3O2 B2946013 3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile CAS No. 861212-61-5

3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile

Cat. No.: B2946013
CAS No.: 861212-61-5
M. Wt: 243.266
InChI Key: IOLKREJYZINXNR-UHFFFAOYSA-N
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Description

3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile (CAS# 861212-61-5, MFCD04125144) is a high-purity heterocyclic building block with a molecular formula of C13H13N3O2 and a molecular weight of 243.26 g/mol. This compound features a 1,3,4-oxadiazinone core, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activities . Compounds based on the oxadiazinone structure, such as isomeric 1,3,4-oxadiazin-5(6H)-one derivatives, have been identified as inhibitors of monoamine oxidase (MAO) . MAO enzymes are key targets in the pathogenesis of central nervous system disorders, and their inhibitors are used in the treatment of conditions like Parkinson’s disease and depression . The 1,3,4-oxadiazinone core, as part of a cyclic amidine structure, possesses the potential to form key hydrogen bonds within enzyme active sites, making it a valuable template for the development of novel pharmacologically active compounds . Researchers can leverage this nitrile-functionalized oxadiazine as a versatile intermediate for further synthetic exploration, including the construction of more complex molecular architectures for drug discovery and biochemical probing . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[2-(4-methylphenyl)-5-oxo-1,3,4-oxadiazin-4-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10-3-5-11(6-4-10)13-15-16(8-2-7-14)12(17)9-18-13/h3-6H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLKREJYZINXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)CO2)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331893
Record name 3-[2-(4-methylphenyl)-5-oxo-1,3,4-oxadiazin-4-yl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666685
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861212-61-5
Record name 3-[2-(4-methylphenyl)-5-oxo-1,3,4-oxadiazin-4-yl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile, with the CAS number 861212-61-5 and molecular formula C13H13N3O2, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has a molecular weight of 243.27 g/mol and is characterized by its oxadiazine structure, which is known for various biological activities. The presence of the 4-methylphenyl group contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with oxadiazine structures often exhibit antimicrobial properties. For instance, studies have demonstrated that derivatives similar to this compound possess significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Oxadiazine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
3-[2-(4-methylphenyl)-5-oxo...]P. aeruginosa8 µg/mL

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of oxadiazine derivatives on cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in various cancer types.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Cell cycle arrest
A549 (Lung)12Inhibition of angiogenesis

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for cell survival.
  • Receptor Modulation : It can modulate receptor activity related to cell signaling pathways that control growth and apoptosis.
  • DNA Interaction : Some studies suggest that oxadiazine derivatives can intercalate with DNA, leading to disruptions in replication and transcription processes.

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines where it exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents. The study highlighted its potential as a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Cores

The compound’s closest structural analogue within the provided evidence is 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9, ). Key comparisons include:

Feature Target Compound Compound 9
Heterocyclic Core 1,3,4-Oxadiazin-5-one (six-membered, O/N-rich) Pyrimidin-4-one (six-membered, two nitrogens, one oxygen)
Key Substituents - 4-Methylphenyl
- Propanenitrile
- Tetrahydrofuran with protective groups (e.g., tert-butyldimethylsilyl)
- Propanenitrile
Potential Applications Pharmaceuticals (hypothetical, based on oxadiazinone bioactivity) Nucleic acid synthesis (implied by phosphoramidite and thiol-protected pyrimidine)
Analysis Tools SHELXL for crystallography (inferred from ) Not explicitly stated, but SHELX or similar tools likely used for structural validation

Electronic and Reactivity Differences

  • Oxadiazinone vs. Pyrimidinones, by contrast, are more aromatic and stable, making them common in nucleobase derivatives .
  • Propanenitrile Group : Both compounds feature a propanenitrile substituent, which may act as a nitrile pharmacophore or enable click chemistry. However, in Compound 9, the nitrile is part of a phosphoramidite linker, critical for oligonucleotide synthesis, whereas in the target compound, it is directly attached to the heterocycle, suggesting divergent reactivity .

Computational and Experimental Insights

  • Crystallography: The target compound’s structure determination would rely on SHELX, particularly SHELXL for refinement, as noted in . Compound 9’s structural complexity (e.g., stereochemistry, protective groups) would necessitate similar high-precision tools.
  • For example, the oxadiazinone’s electron-deficient ring might exhibit distinct ESP patterns compared to pyrimidinone’s electron-rich system .
  • Docking Studies : AutoDock4 could hypothetically model interactions of the target compound with biological targets (e.g., enzymes), leveraging its propanenitrile group as a hydrogen-bond acceptor. Compound 9’s phosphoramidite group, however, is designed for covalent bonding in solid-phase DNA synthesis, limiting docking comparisons .

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